molecular formula C23H22N4O4S B3288435 1-(furan-2-carbonyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine CAS No. 852134-60-2

1-(furan-2-carbonyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine

Cat. No.: B3288435
CAS No.: 852134-60-2
M. Wt: 450.5 g/mol
InChI Key: NTUJACGIARZOTJ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct carbonyl groups: a furan-2-carbonyl moiety and a 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl group. The furan moiety may enhance bioavailability due to its lipophilic nature.

Properties

IUPAC Name

furan-2-yl-[4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-15-20(22(29)26-11-9-25(10-12-26)21(28)19-4-3-13-31-19)32-23-24-18(14-27(15)23)16-5-7-17(30-2)8-6-16/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUJACGIARZOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. Subsequently, the intermediate undergoes further reactions with 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazo[2,1-b][1,3]thiazole moiety can be reduced under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution of the methoxy group may result in various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and piperazine exhibit significant anticancer properties. The thiazole moiety in this compound has been linked to the inhibition of cancer cell proliferation. For instance, compounds containing thiazole structures have demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

Case Study : A derivative similar to the target compound was tested against multiple cancer cell lines and showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The structural activity relationship (SAR) suggested that the presence of electron-withdrawing groups on the phenyl ring enhances cytotoxic activity .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways. Compounds with similar structures have shown efficacy in animal models of epilepsy, indicating potential for the target compound as an anticonvulsant agent .

Case Study : In a study assessing anticonvulsant effects, a thiazole-based compound exhibited significant protective effects in seizure models, outperforming traditional treatments like sodium valproate .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. The target compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. Research indicates that modifications to the thiazole ring can enhance antibacterial efficacy by altering membrane permeability or inhibiting essential bacterial enzymes .

Case Study : A related thiazole derivative was tested against strains of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the target compound. Key observations include:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring appears to enhance solubility and biological activity.
  • Heterocyclic Contributions : The combination of furan and thiazole rings contributes to improved interaction with biological targets due to their planar structures and ability to participate in π-π stacking interactions with DNA or proteins.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Aroyl Substituents

describes six 1-aroyl-4-(4-methoxyphenyl)piperazines, where the aroyl group varies (e.g., 2-fluoro, 2-chloro, 2-hydroxybenzoyl). Key comparisons include:

  • Structural Flexibility : Unlike the target compound’s rigid imidazothiazole-carbonyl group, simpler aroyl substituents (e.g., benzoyl, 2-fluorobenzoyl) allow for greater conformational freedom. This difference may impact binding to biological targets or crystallization behavior.
  • Supramolecular Assembly: Hydrogen bonding and π-stacking interactions in analogs (e.g., C–H⋯O bonds in compound II) drive crystal packing.

Piperazine-Thiazole/Imidazothiazole Hybrids

  • Imidazo[2,1-b][1,3]thiazole vs. Thiazole : discusses 1-[4-(4-fluorophenyl)-2-thiazolyl]piperazine, which lacks the fused imidazole ring. The additional nitrogen in the target compound’s imidazothiazole system may enhance hydrogen-bonding capacity or modulate electron density, affecting reactivity or receptor affinity .
  • Antimicrobial Activity : highlights triazole-thiazole hybrids (e.g., compound XIII) with furan and methoxyphenyl groups, showing antimicrobial activity. The target compound’s imidazothiazole moiety may similarly contribute to bioactivity, though specific data are unavailable .

Piperazine-Furan Conjugates

synthesizes methyl [3-(substituted carbamoyl)furan-2-yl]acetates, demonstrating the versatility of furan derivatives in drug design. The furan-2-carbonyl group in the target compound may improve membrane permeability compared to purely aromatic systems .

Data Table: Key Properties of Selected Analogs

Compound Class Substituents Molecular Weight (g/mol) Notable Properties Reference
1-Aroyl-4-(4-methoxyphenyl)piperazine 2-Fluorobenzoyl 314.35 C–H⋯O hydrogen bonds; sheet-like packing
1-(4-Fluorophenyl)-2-thiazolylpiperazine 4-Fluorophenyl, thiazole 277.34 Potential CNS activity
Triazole-thiazole hybrid Furan-2-yl, 4-methoxyphenyl ~350 (estimated) Antimicrobial activity (MIC: 8–32 µg/mL)
Target Compound Imidazothiazole, furan-2-carbonyl ~495 (estimated) Predicted enhanced lipophilicity N/A

Biological Activity

1-(furan-2-carbonyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a furan ring and an imidazo[2,1-b][1,3]thiazole moiety. Understanding its biological activity is critical for evaluating its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors involved in various biochemical pathways, influencing processes such as inflammation and cancer progression. The compound's structure allows it to bind effectively to these targets, potentially leading to therapeutic effects.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, thiazole-linked compounds have shown promising results in inhibiting cell proliferation in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
  • Anticonvulsant Properties : The anticonvulsant effectiveness of related compounds has been tested in animal models. For example, thiazole derivatives have been shown to provide protection against picrotoxin-induced convulsions .
  • Anti-inflammatory Effects : The mechanism by which the compound may exert anti-inflammatory effects involves the inhibition of specific enzymes that play roles in inflammatory pathways. This aligns with findings from other studies on structurally similar compounds .

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with compounds related to this compound:

StudyCompound TestedBiological ActivityFindings
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerDemonstrated strong selectivity against A549 cells with IC50 values indicating significant cytotoxicity .
PMC9268695Thiazole-integrated pyrrolidin derivativesAnticonvulsantCompound 2 displayed high anticonvulsant activity with an effective dose of 18.4 mg/kg .
ACS Omega (2023)Thiazole-based hybridsCytotoxicityHighlighted the importance of structural modifications for enhancing anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific functional groups significantly influence the biological activity of these compounds. For instance:

  • Methoxy Group : The presence of a methoxy group on the phenyl ring has been linked to enhanced anticancer properties.
  • Imidazo[2,1-b][1,3]thiazole Moiety : This component is crucial for the observed biological activities, as it plays a role in binding interactions with molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-2-carbonyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(furan-2-carbonyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine

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